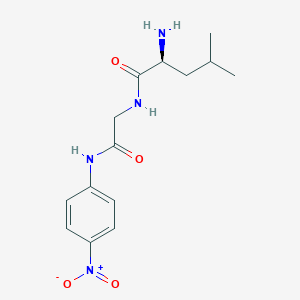

L-Leucyl-N-(4-nitrophenyl)glycinamide

説明

L-Leucyl-N-(4-nitrophenyl)glycinamide is a dipeptide-derived amide featuring a leucine residue linked to a glycinamide moiety, with a 4-nitrophenyl group attached to the glycinamide nitrogen.

特性

CAS番号 |

71732-39-3 |

|---|---|

分子式 |

C14H20N4O4 |

分子量 |

308.33 g/mol |

IUPAC名 |

(2S)-2-amino-4-methyl-N-[2-(4-nitroanilino)-2-oxoethyl]pentanamide |

InChI |

InChI=1S/C14H20N4O4/c1-9(2)7-12(15)14(20)16-8-13(19)17-10-3-5-11(6-4-10)18(21)22/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,20)(H,17,19)/t12-/m0/s1 |

InChIキー |

MKSBNLMOGKSQIH-LBPRGKRZSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

正規SMILES |

CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N-(4-nitrophenyl)glycinamide typically involves the coupling of L-leucine and glycine derivatives with a nitrophenyl group. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as DMF or DCM under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of L-Leucyl-N-(4-nitrophenyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, including temperature, solvent choice, and reagent concentrations, to maximize efficiency and minimize costs. Advanced purification techniques such as HPLC and crystallization are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions: L-Leucyl-N-(4-nitrophenyl)glycinamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

L-Leucyl-N-(4-nitrophenyl)glycinamide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions involving nitrophenyl groups.

Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.

作用機序

The mechanism of action of L-Leucyl-N-(4-nitrophenyl)glycinamide involves its interaction with specific molecular targets, such as dopamine receptors in the central nervous system . The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is believed to be mediated through allosteric modulation, where the compound enhances the affinity of the receptor for its natural ligand.

類似化合物との比較

Structural and Functional Analogues

Peptide-Based Glycinamides

- L-Prolyl-L-Leucyl-Glycine Amide (PLG): Structure: A tripeptide amide with proline, leucine, and glycine residues.

Nitrophenyl-Containing Derivatives

1,3,4-Thiadiazole Derivatives () :

- Structure : Include a 4-nitrophenyl group attached to heterocyclic cores (e.g., pyrazole-thiadiazole hybrids).

- Bioactivity : Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four derivatives outperformed others, suggesting that electron-withdrawing nitro groups enhance microbial target interactions .

- Comparison : Unlike L-leucyl-N-(4-nitrophenyl)glycinamide, these compounds lack peptide backbones, which may limit their biocompatibility but improve synthetic versatility.

N-(4-Methoxyphenyl)-N~2~-(3-Nitrophenyl)glycinamide () :

- Structure : Features a methoxyphenyl group and a 3-nitrophenyl substituent.

- Properties : The meta-nitro group and methoxy substituent alter solubility and electronic effects compared to the para-nitro configuration in the target compound.

- Relevance : Highlights the importance of nitro group positioning on physicochemical behavior .

Bolaamphiphilic Glycinamides () :

- Structure : Glycinamide linked to sugar moieties and long alkyl chains (C22 or C32).

- Function : Self-assemble into lipid bilayers, mimicking archaeal membranes. The glycinamide group facilitates hydrogen bonding, critical for structural stability .

- Comparison : L-Leucyl-N-(4-nitrophenyl)glycinamide’s leucine residue may impart amphiphilicity, but its shorter chain and nitro group could limit bilayer integration compared to bolaamphiphiles.

Chemical Reactivity and Stability

- Nitro Group Reactivity (): 4-Nitrophenyl boronic acid converts to 4-nitrophenol in the presence of H₂O₂, with a rate constant of 0.0586 s⁻¹. This reactivity is pH-dependent, peaking at pH ~11 . Implication: The nitro group in L-leucyl-N-(4-nitrophenyl)glycinamide may undergo similar transformations under oxidative conditions, affecting its stability in biological or environmental systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。